1,1'-Dipentyl-4,4'-bipyridinium
CAS No.: 47230-70-6
Cat. No.: VC15730284
Molecular Formula: C20H30N2+2
Molecular Weight: 298.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 47230-70-6 |
---|---|
Molecular Formula | C20H30N2+2 |
Molecular Weight | 298.5 g/mol |
IUPAC Name | 1-pentyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium |
Standard InChI | InChI=1S/C20H30N2/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2/h9-12,15-18H,3-8,13-14H2,1-2H3/q+2 |
Standard InChI Key | MIIYNDHRNINXGS-UHFFFAOYSA-N |
Canonical SMILES | CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC |
Introduction
Structural and Molecular Characteristics
1,1'-Dipentyl-4,4'-bipyridinium consists of two pyridinium rings connected at the 4,4'-positions, each substituted with a pentyl group at the nitrogen atom. The molecular formula is , where typically represents counterions such as chloride or bromide. The extended alkyl chains introduce steric and electronic modifications compared to shorter-chain viologens, influencing solubility, redox potentials, and intermolecular interactions.
Crystallographic and Spectroscopic Features
X-ray diffraction studies of analogous viologens reveal a planar bipyridinium core with alkyl chains adopting gauche conformations to minimize steric hindrance1. Nuclear magnetic resonance (NMR) spectroscopy confirms the electronic environment of the pyridinium protons, which resonate downfield () due to the electron-withdrawing effect of the positively charged nitrogen2. The pentyl chains exhibit characteristic -NMR signals at , corresponding to methyl and methylene protons.
Property | Value/Description |
---|---|
Molecular Weight | 380.53 g/mol (as dichloride salt) |
Melting Point | 215–218°C (decomposes) |
Solubility | Soluble in polar solvents (H₂O, MeOH, DMF) |
Redox Potential () | (first reduction) |
Synthesis and Purification Strategies
The synthesis of 1,1'-dipentyl-4,4'-bipyridinium typically involves quaternization of 4,4'-bipyridine with pentyl halides under controlled conditions.
Quaternization Reaction
A representative procedure involves refluxing 4,4'-bipyridine with excess 1-bromopentane in anhydrous acetonitrile at 80°C for 48 hours3. The reaction proceeds via nucleophilic substitution, yielding the dipentyl bipyridinium dibromide intermediate, which is subsequently subjected to ion exchange with ammonium chloride to obtain the dichloride salt.
Industrial-Scale Production
Continuous flow reactors have been employed to optimize yield () and reduce reaction times to 6–8 hours4. Post-synthesis purification involves recrystallization from ethanol/water mixtures, followed by column chromatography to remove unreacted precursors.
Electrochemical Behavior and Redox Activity
The compound’s utility stems from its reversible two-electron redox behavior, enabling applications in energy storage and electrochromic devices.
Cyclic Voltammetry Profiling
Cyclic voltammograms in aqueous 0.1 M KCl exhibit two distinct reduction waves:
-
First Reduction: , forming the radical cation.
-
Second Reduction: , yielding the neutral species.
The pentyl chains slightly shift redox potentials compared to methyl viologen () due to inductive effects5.
Electron-Transfer Kinetics
Rotating disk electrode (RDE) measurements reveal a diffusion coefficient () of in aqueous media, indicating moderate charge mobility6.
Applications in Advanced Materials
Electrochromic Displays
1,1'-Dipentyl-4,4'-bipyridinium-doped polymer films exhibit reversible color changes (colorless ↔ blue) upon reduction, with a response time of and cyclability exceeding cycles7.
Parameter | Performance Metric |
---|---|
Optical Contrast | 45% at 605 nm |
Coloration Efficiency | 180 cm²/C |
Stability | 90% retention after 5,000 cycles |
Supramolecular Assembly
In nonpolar solvents, the compound self-organizes into micellar structures driven by hydrophobic interactions between pentyl chains. These assemblies serve as templates for synthesizing mesoporous silica with uniform pore diameters ()8.
Biological Interactions and Toxicity
While less toxic than methyl viologen (paraquat), 1,1'-dipentyl-4,4'-bipyridinium induces dose-dependent oxidative stress in mammalian cells.
In Vitro Cytotoxicity
Exposure to 50 μM concentrations reduces A549 cell viability to 60% within 24 hours via mitochondrial membrane depolarization9.
Concentration (μM) | Viability (%) | ROS Level (Fold Change) |
---|---|---|
10 | 92 | 1.2 |
50 | 60 | 3.8 |
100 | 35 | 6.5 |
Environmental Impact
The compound’s biodegradability was assessed using OECD 301F guidelines, showing 78% mineralization over 28 days in soil microcosms10.
Recent Research Frontiers
Photocatalytic Hydrogen Production
Integrated with CdS quantum dots, 1,1'-dipentyl-4,4'-bipyridinium mediates electron transfer under visible light, achieving a hydrogen evolution rate of at pH 711.
Flexible Batteries
Graphene oxide composites functionalized with this viologen demonstrate a specific capacitance of at 1 A/g, retaining 95% capacity after 10,000 cycles12.
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